3,5-Dimethylbenzaldehyde: A Technical Guide for Researchers
3,5-Dimethylbenzaldehyde: A Technical Guide for Researchers
CAS Number: 5779-95-3
This in-depth technical guide provides comprehensive information on 3,5-Dimethylbenzaldehyde, a key aromatic aldehyde intermediate. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document details its chemical and physical properties, a detailed synthesis protocol, and its applications, with a focus on its role as a versatile building block.
Core Properties of 3,5-Dimethylbenzaldehyde
3,5-Dimethylbenzaldehyde is a colorless to light yellow liquid with a characteristic almond-like odor.[1][2] It is a member of the benzaldehyde (B42025) family, substituted with two methyl groups at the 3 and 5 positions of the benzene (B151609) ring.[1] This substitution pattern imparts specific reactivity and properties to the molecule, making it a valuable intermediate in organic synthesis.
A summary of its key quantitative properties is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 5779-95-3 | [3] |
| Molecular Formula | C₉H₁₀O | [3] |
| Molecular Weight | 134.18 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Density | 0.998 g/mL at 25 °C | [5] |
| Boiling Point | 232 °C | [5] |
| Melting Point | 9-10 °C | |
| Flash Point | 99 °C (210.2 °F) - closed cup | [5] |
| Refractive Index | n20/D 1.538 | [5] |
| Solubility | Soluble in organic solvents such as DMSO. | [2] |
Synthesis of 3,5-Dimethylbenzaldehyde: An Experimental Protocol
The synthesis of 3,5-Dimethylbenzaldehyde can be achieved through the selective oxidation of mesitylene (B46885) (1,3,5-trimethylbenzene). The following protocol is based on a method utilizing a cobalt salt catalyst and a brominated quaternary ammonium (B1175870) salt for coordination, with oxygen as the oxidant.[6] This method offers high raw material conversion and product selectivity under relatively mild conditions.[6]
Materials and Reagents:
-
Mesitylene
-
Divalent cobalt salt (e.g., Co(OAc)₂)
-
Brominated quaternary ammonium salt (e.g., Didecyldimethylammonium bromide - DDAB)
-
Oxygen (gas)
-
Sodium hydroxide (B78521) solution (1 mol/L)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether)
Experimental Procedure:
-
Catalyst Preparation: In a suitable reaction vessel, a divalent cobalt salt and a brominated quaternary ammonium salt are mixed at room temperature. The molar ratio of the cobalt salt to the quaternary ammonium salt should be optimized, with a suggested starting ratio of 1:1.5.[6]
-
Reaction Setup: Mesitylene is added to the reaction vessel containing the catalyst mixture. The solution is then heated to the reaction temperature, typically between 100-120°C, with continuous stirring to ensure complete dissolution of the catalyst.[6]
-
Oxidation Reaction: Once the reaction temperature is reached and the catalyst is dissolved, oxygen is introduced into the reaction mixture. The reaction can be carried out at atmospheric pressure or in an autoclave under a low pressure of oxygen (<0.5 MPa). The reaction is typically allowed to proceed for 8-24 hours.[6]
-
Work-up and Purification:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
A sodium hydroxide solution is added to adjust the pH to >10, which helps in separating the organic and aqueous phases.[6]
-
The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.
-
The crude product is then purified by vacuum distillation, collecting the fraction at 115-125 °C/20 mmHg to yield pure 3,5-Dimethylbenzaldehyde.[6]
-
The following diagram illustrates the general workflow for the synthesis of 3,5-Dimethylbenzaldehyde.
Applications in Chemical Synthesis
3,5-Dimethylbenzaldehyde is a valuable intermediate in the synthesis of a variety of organic molecules due to the reactivity of its aldehyde functional group.
Role as a Building Block
The aldehyde group can participate in a wide range of chemical transformations, including:
-
Condensation Reactions: It can react with active methylene (B1212753) compounds in aldol-type condensations to form more complex carbon skeletons.
-
Reductive Amination: It can be used to introduce the 3,5-dimethylbenzyl group onto a nitrogen atom.
-
Wittig and Related Reactions: It can be converted to alkenes with specific stereochemistry.
-
Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the benzyl (B1604629) alcohol.
Synthesis of Polypropylene (B1209903) Nucleating Agents
A significant industrial application of 3,5-Dimethylbenzaldehyde is in the synthesis of sorbitol-based clarifying and nucleating agents for polypropylene.[6] For instance, it is a precursor to 1,3:2,4-bis(3,5-dimethylbenzylidene) sorbitol. These additives improve the optical and mechanical properties of polypropylene by increasing its clarity and stiffness.[6]
The synthesis involves the acid-catalyzed condensation reaction between sorbitol and 3,5-Dimethylbenzaldehyde. The logical relationship for this synthesis is depicted below.
Relevance in Drug Development
While direct applications of 3,5-Dimethylbenzaldehyde as a therapeutic agent are not widely reported, its role as a key intermediate is significant for drug development professionals. The unique substitution pattern of the aromatic ring can influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule. The methyl groups can affect metabolic stability and binding interactions with biological targets.
Derivatives of benzaldehyde have been investigated for various biological activities, including anticancer properties.[7][8] The synthesis of novel bioactive molecules often involves the incorporation of substituted benzaldehyde moieties to explore structure-activity relationships. Therefore, 3,5-Dimethylbenzaldehyde serves as a valuable starting material for the synthesis of compound libraries for screening in drug discovery programs.
Safety and Handling
3,5-Dimethylbenzaldehyde is classified as a hazardous substance and should be handled with appropriate safety precautions. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, handling should be performed in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. Store in a cool, dry place away from oxidizing agents.
This technical guide provides a foundational understanding of 3,5-Dimethylbenzaldehyde for its application in research and development. Its well-defined properties and versatile reactivity make it a valuable tool for chemists and pharmaceutical scientists in the creation of novel materials and potential therapeutic agents.
References
- 1. Benzaldehyde, 3,5-dimethyl- | C9H10O | CID 34225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Benzaldehyde, 3,5-dimethyl- [webbook.nist.gov]
- 4. chemscene.com [chemscene.com]
- 5. 3,5-Dimethylbenzaldehyde, 98% | Fisher Scientific [fishersci.ca]
- 6. CN103524313A - 3,5-dimethylbenzaldehyde preparation method - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CZ20012966A3 - Benzaldehyde derivatives that are suitable for use as antitumor preparations - Google Patents [patents.google.com]
